molecular formula C10H7BrF4OS B14061024 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061024
M. Wt: 331.13 g/mol
InChI Key: ZVRUTDROUCROEP-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone with a bromine atom at the 1-position of the propan-2-one backbone and a substituted phenyl group at the 3-position. The phenyl ring is functionalized with a fluorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position. This compound’s molecular formula is C₁₀H₇BrF₄OS, with a calculated molecular weight of 331.13 g/mol. The trifluoromethylthio group confers significant electron-withdrawing and lipophilic properties, while the fluorine atom contributes steric and electronic effects.

Properties

Molecular Formula

C10H7BrF4OS

Molecular Weight

331.13 g/mol

IUPAC Name

1-bromo-3-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF4OS/c11-5-6(16)4-7-8(12)2-1-3-9(7)17-10(13,14)15/h1-3H,4-5H2

InChI Key

ZVRUTDROUCROEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)CBr)F

Origin of Product

United States

Preparation Methods

Direct Electrophilic Substitution

Electrophilic trifluoromethylthiolation of fluorobenzenes is limited by competing side reactions. Modern approaches employ copper-mediated trifluoromethylthiolation using reagents like AgSCF₃ or CuSCF₃. For example:
$$
\text{2-Fluorobenzenethiol} + \text{CF₃I} \xrightarrow{\text{CuI, DMF}} \text{2-Fluoro-6-(trifluoromethylthio)benzene}
$$
Yields for analogous reactions range from 50–70%, with regioselectivity controlled by steric and electronic effects.

Cross-Coupling Strategies

Palladium-catalyzed coupling of 2-fluoro-6-bromobenzene with trifluoromethylthiolate salts offers an alternative:
$$
\text{2-Fluoro-6-bromobenzene} + \text{KSCF₃} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{2-Fluoro-6-(trifluoromethylthio)benzene}
$$
This method achieves higher regiocontrol (85–90% yield) but requires anhydrous conditions.

Regioselective Bromination at the α-Position

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates the α-carbon:
$$
\text{3-(2-Fluoro-6-(trifluoromethylthio)phenyl)propan-2-one} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{this compound}
$$
Optimized Parameters :

  • NBS stoichiometry: 1.1 equivalents
  • Temperature: 70–80°C
  • Yield: 70–80%

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in acetic acid:
$$
\text{Propan-2-one derivative} + \text{Br₂} \xrightarrow{\text{AcOH}} \text{Target compound}
$$
Challenges :

  • Competing dibromination requires precise stoichiometry (1:1 molar ratio).
  • Yield: 50–60% due to side reactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Friedel-Crafts + NBS High regioselectivity, scalable Requires anhydrous conditions 70–80
Alkylation/Oxidation + Br₂ Avoids Lewis acids Lower yield, over-oxidation risks 50–60
Cross-Coupling + Radical Br Excellent functional group tolerance Costly catalysts, multi-step 65–75

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) demands cost-effective reagents and streamlined steps. The Friedel-Crafts route is favored for its simplicity, but bromination with NBS remains costly. Alternatives include:

  • In situ generation of Br₂ via HBr/H₂O₂ to reduce expenses.
  • Continuous flow reactors to enhance heat transfer and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the trifluoromethylthio group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous brominated propan-2-one derivatives, focusing on substituent effects, molecular properties, and synthesis challenges.

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features
1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one (Target) C₁₀H₇BrF₄OS 2-Fluoro, 6-(Trifluoromethylthio) 331.13 (calculated) High lipophilicity due to -SCF₃; potential reactivity at brominated ketone
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₁₀BrF₃OS 2-Bromomethyl, 3-(Trifluoromethylthio) 327.16 Bromine on phenyl ring; reduced steric hindrance compared to target
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₈BrF₅O₂S 3-Difluoromethoxy, 4-(Trifluoromethylthio) 379.14 Increased polarity from -OCHF₂; higher molecular weight

Key Observations:

  • In contrast, the bromomethyl group in may enhance reactivity in alkylation or elimination pathways. The difluoromethoxy group in introduces polarity, improving solubility in polar solvents compared to the target’s fluorine and -SCF₃ groups.
  • Molecular Weight and Lipophilicity :
    • The target compound’s calculated molecular weight (331.13 g/mol) is intermediate between (327.16) and (379.14). The -SCF₃ group in all three compounds increases lipophilicity, which could enhance membrane permeability in biological systems .

Data Limitations

  • Limited physicochemical data (e.g., melting point, solubility) are available for the target compound, as seen in analogous brominated alcohols (e.g., ). Computational tools like SHELX could aid in predicting crystal structures or reactivity, but experimental validation remains critical.

Biological Activity

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4OS and a molecular weight of 331.12 g/mol. The compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound features a bromine atom, a fluorine atom, and a trifluoromethylthio group. These functional groups significantly influence its chemical behavior and potential applications.

Property Value
Molecular FormulaC10H7BrF4OS
Molecular Weight331.12 g/mol
CAS Number1806695-36-2

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of halogen atoms enhances the compound's electrophilic character, allowing it to interact with nucleophilic sites on microbial proteins and nucleic acids. This interaction is crucial for its potential therapeutic effects against bacterial and fungal infections .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. The unique combination of halogens and the trifluoromethylthio group may enhance binding affinity to cancer-related biological targets. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethylthio group increases lipophilicity, enhancing cellular uptake and interaction with biological macromolecules such as enzymes and receptors .

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one?

Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. For example:

Friedel-Crafts Acylation : React 2-fluoro-6-(trifluoromethylthio)benzene with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ketone and bromine substituents .

Purification : Recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product. Similar brominated ketones (e.g., 2-Bromo-1-(4-fluoro-3-trifluoromethylphenyl)ethanone) show yields of 70–85% under optimized conditions .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : A singlet for the ketone proton (~δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) from the fluorophenyl group.
    • ¹³C NMR : Peaks at ~δ 190–200 ppm confirm the ketone carbonyl .
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., C₁₀H₆BrF₄OS requires m/z 352.930) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or substituent positioning. SHELX software (e.g., SHELXL) refines crystal structures, as seen in related halogenated aryl ketones .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s electronic properties and reactivity?

Methodological Answer: The -SCF₃ group is strongly electron-withdrawing (-I effect), which:

  • Increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
  • Reduces stability under basic conditions due to potential thioether oxidation. Computational studies (DFT) on similar compounds show a Hammett σₚ value of +0.93 for -SCF₃, corroborating its strong -I character .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer: Challenges include:

  • Disorder in the trifluoromethylthio group : Mitigated by refining anisotropic displacement parameters and using high-resolution data (d-spacing < 0.8 Å).
  • Weak diffraction due to heavy atoms (Br) : Synchrotron radiation improves data quality. SHELXD (for phase solution) and SHELXL (for refinement) are preferred for halogenated structures, as demonstrated in analogous bromophenyl ketones .

Q. How can computational methods predict the compound’s behavior in catalytic reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for reactions like Suzuki-Miyaura coupling. For example, the bromine atom’s leaving group ability (LG⁺ score: Br = -2.2) predicts facile oxidative addition with Pd catalysts .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF), showing enhanced stabilization of the ketone intermediate .

Q. What are the key safety considerations for handling this compound?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent bromine displacement or thioether oxidation .
  • Decomposition Products : Thermal degradation (TGA-DSC) reveals HF and SO₂ release above 200°C, necessitating fume hood use .

Q. How is the compound utilized as a building block in multi-step syntheses?

Methodological Answer:

  • Pharmaceutical Intermediates : The bromine atom undergoes cross-coupling (e.g., with boronic acids) to introduce aryl groups. A 2024 study achieved 92% yield in a Pd-catalyzed Suzuki reaction using this compound .
  • Polymer Chemistry : The ketone group participates in condensation reactions to form Schiff bases for coordination polymers .

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